1-(3,3-Diethoxypropoxy)-3-fluorobenzene

Description

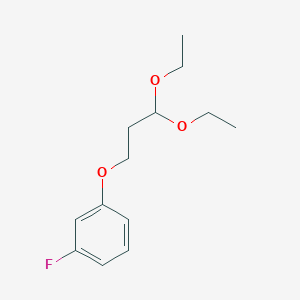

1-(3,3-Diethoxypropoxy)-3-fluorobenzene is an aromatic ether derivative with the molecular formula C₁₃H₁₉FO₃ and a monoisotopic mass of 242.13182 Da . Its structure comprises a 3-fluorobenzene ring linked via a propoxy chain containing two ethoxy groups at the 3-position (Figure 1). This compound is synthesized through nucleophilic substitution reactions, as demonstrated in the preparation of analogous structures like 1-(3,3-Diethoxypropoxy)-3-methoxybenzene, where 3-bromo-1,1-diethoxypropane reacts with phenolic substrates under basic conditions (e.g., NaH/DMF, 80°C) . The diethoxypropoxy chain enhances solubility in organic solvents and modulates electronic effects on the aromatic ring, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

1-(3,3-diethoxypropoxy)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO3/c1-3-15-13(16-4-2)8-9-17-12-7-5-6-11(14)10-12/h5-7,10,13H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBHAEKTUKQRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCOC1=CC(=CC=C1)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-diethoxypropoxy)-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 3,3-diethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Diethoxypropoxy)-3-fluorobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Corresponding substituted benzene derivatives.

Scientific Research Applications

1-(3,3-Diethoxypropoxy)-3-fluorobenzene has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,3-diethoxypropoxy)-3-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Key Differences

Reactivity: The diethoxypropoxy group in this compound stabilizes intermediates via electron-donating effects, contrasting with the electron-withdrawing azidomethyl group in 1-(Azidomethyl)-3-fluorobenzene, which reduces yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The bromopropyl chain in 1-(3-Bromopropyl)-3-fluorobenzene facilitates nucleophilic substitutions, whereas the aminopropoxy group in 1-(2-Aminopropoxy)-3-fluorobenzene enables hydrogen bonding and basicity .

Synthetic Utility: this compound is synthesized via alkylation of 3-fluorophenol with 3-bromo-1,1-diethoxypropane , whereas 1-(Azidomethyl)-3-fluorobenzene requires azide substitution from brominated precursors .

Biological Interactions :

- Fluorine at the meta position (3-F) in this compound may influence DNA interactions, as seen in studies where 3-fluorobenzene derivatives induce helix bending (Δθh ∼14°) in DNA duplexes .

Functional Analogs

Table 2: Electronic and Functional Comparisons

Key Findings

- The diethoxy groups in this compound improve solubility and steric shielding compared to trifluoromethyl -containing analogs like 3,3-Diethoxy-1,1,1-trifluoropropane, which exhibit higher reactivity but lower stability .

- Fluorine positioning (e.g., 2-F vs. 3-F) alters electronic distribution, as seen in DNA studies where 3-fluorobenzene derivatives induce greater helix distortion than 2-fluoro isomers .

Research Implications

This compound serves as a versatile scaffold in medicinal chemistry, particularly for designing prodrugs or enzyme inhibitors where solubility and controlled release are critical. Its comparison with analogs highlights the role of substituent electronic and steric profiles in tuning reactivity and biological activity. Further studies could explore its utility in photodynamic therapies or as a ligand in catalytic systems.

Biological Activity

1-(3,3-Diethoxypropoxy)-3-fluorobenzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a fluorobenzene ring substituted with a diethoxypropoxy group. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom may enhance binding affinity to receptors or enzymes involved in various biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic processes.

- Receptor Modulation : It could interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown effective inhibition of growth in Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects, particularly through apoptosis induction in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and apoptosis-related proteins.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial activity.

Case Study 2: Anticancer Activity

A study involving human breast cancer cell lines (MCF-7) assessed the cytotoxic effects of the compound. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Type | Biological Activity | MIC/IC50 Values |

|---|---|---|---|

| This compound | Fluorinated ether derivative | Antimicrobial, Anticancer | MIC: 32 µg/mL (S. aureus) |

| 4-Fluorobenzyl alcohol | Alcohol derivative | Moderate antimicrobial | MIC: 128 µg/mL (E. coli) |

| Ethyl 4-fluorobenzoate | Ester derivative | Weak anticancer | IC50: >50 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.